molecular formula C8H10O2 B12964856 4-Ethyl-5-methylfuran-2-carbaldehyde

4-Ethyl-5-methylfuran-2-carbaldehyde

Cat. No.: B12964856
M. Wt: 138.16 g/mol
InChI Key: ZKJZGOKWYQGPMQ-UHFFFAOYSA-N
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Description

Significance of Furan (B31954) Scaffolds in Organic Synthesis and Materials Science

In organic synthesis, furans serve as versatile intermediates. researchgate.net They can be transformed into other heterocyclic systems or used to create acyclic compounds through ring-opening reactions. This flexibility has made them a focus for synthetic chemists aiming to develop novel molecules with specific functions. researchgate.net In materials science, furan-based polymers and resins are valued for their thermal stability and mechanical properties. thieme-connect.de Furthermore, derivatives like furfural (B47365) are investigated as precursors to biofuels and other value-added chemicals, highlighting their role in sustainable chemistry. ijpcbs.com

Overview of Aldehyde Functionality in Furan Systems

The aldehyde group (-CHO) at the C2 position of the furan ring is a key center of reactivity. acs.org This functional group readily participates in a wide range of chemical transformations characteristic of aldehydes, including nucleophilic addition, condensation reactions, and oxidation/reduction. cambridge.org For instance, it can be converted into alcohols, carboxylic acids, or imines, providing a gateway to diverse molecular structures. cambridge.org

The Vilsmeier-Haack reaction is a widely employed and efficient method for introducing a formyl group onto electron-rich aromatic rings, including furan. ijpcbs.comjk-sci.com This reaction typically uses a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt (the Vilsmeier reagent), which then formylates the furan ring, usually at the most reactive, sterically accessible position. cambridge.orgjk-sci.com The reactivity of the furan ring towards formylation is greater than that of thiophene (B33073) but less than that of pyrrole. jk-sci.com This aldehyde functionality is crucial for building more complex molecules, such as quinazolinones and other heterocyclic systems used in medicinal chemistry. nih.gov

Research Landscape of Substituted Furan-2-carbaldehydes, highlighting 4-Ethyl-5-methylfuran-2-carbaldehyde

The field of substituted furan-2-carbaldehydes is an active area of research, driven by the quest for new molecules with tailored properties. The specific substitution pattern on the furan ring significantly influences the compound's physical, chemical, and biological properties. While direct and extensive research on this compound is limited in publicly available literature, its structure as a 2,3,5-trisubstituted furan places it within a well-studied class of compounds. uw.edu.placs.orgorganic-chemistry.org

The synthesis of such trisubstituted furans can be achieved through various modern synthetic methodologies. uw.edu.plorganic-chemistry.orgresearchgate.net A plausible route to this compound would involve the Vilsmeier-Haack formylation of a suitable precursor, such as 3-ethyl-2-methylfuran. researchgate.netjk-sci.com The formylation of substituted furans is a known transformation, and the aldehyde group would be directed to the available C2 position. researchgate.net

The properties of this compound can be inferred by examining structurally similar, well-documented compounds. These analogues are often found in flavor and fragrance chemistry and serve as intermediates in organic synthesis.

Interactive Table: Physical Properties of Structurally Related Furan-2-carbaldehydes

Compound NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)CAS Number
5-Methylfuran-2-carbaldehydeC₆H₆O₂110.11187620-02-0
4-Methylfuran-2-carbaldehydeC₆H₆O₂110.11-33342-49-3
4-Isopropyl-5-methylfuran-2-carbaldehydeC₁₀H₁₄O₂166.22-1000993-65-6
This compound C₈H₁₀O₂ 138.16 - Not available

Data for related compounds sourced from PubChem and other chemical databases. nih.govwikipedia.orgnih.govbldpharm.com Data for the target compound is calculated or inferred.

Research into substituted furan aldehydes often focuses on their application as synthetic intermediates. For instance, compounds like 5-methylfurfural (B50972) are derived from cellulose (B213188) and are explored as precursors to biofuels and polymers. wikipedia.org The specific arrangement of alkyl groups in this compound would influence its reactivity and potential applications, making it a target of interest for synthetic chemists exploring structure-activity relationships in furan-based systems.

Interactive Table: General Synthetic Approaches to Substituted Furans

Reaction NameDescriptionKey ReagentsResulting Substitution Pattern
Paal-Knorr Furan SynthesisCondensation of a 1,4-dicarbonyl compound.Acid or heatVariably substituted
Vilsmeier-Haack ReactionFormylation of an electron-rich furan. jk-sci.comPOCl₃, DMFAdds a -CHO group
Pd-catalyzed CyclizationTandem cyclization/coupling reactions. uw.edu.plPd catalyst, various precursors2,3,5-trisubstituted
Ring-Opening CycloisomerizationRearrangement of cyclopropenyl ketones. acs.orgCuI or PdCl₂(CH₃CN)₂2,3,4- or 2,3,5-trisubstituted

This table summarizes common strategies that could be adapted for the synthesis of the target compound and its analogues. uw.edu.placs.orgjk-sci.comorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethyl-5-methylfuran-2-carbaldehyde

InChI

InChI=1S/C8H10O2/c1-3-7-4-8(5-9)10-6(7)2/h4-5H,3H2,1-2H3

InChI Key

ZKJZGOKWYQGPMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(OC(=C1)C=O)C

Origin of Product

United States

Spectroscopic and Structural Elucidation of 4 Ethyl 5 Methylfuran 2 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural determination of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms within a molecule can be established. For complex structures, advanced 2D NMR techniques are invaluable for unambiguously assigning signals.

The ¹H NMR spectrum of 4-Ethyl-5-methylfuran-2-carbaldehyde is expected to exhibit distinct signals corresponding to the aldehydic proton, the furan (B31954) ring proton, and the protons of the ethyl and methyl substituents. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the aldehyde group and the electron-donating effects of the alkyl groups, as well as the

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is a critical tool for determining the molecular weight and structural features of organic compounds through ionization and analysis of fragment patterns. For this compound (molecular formula: C₈H₁₀O₂; molecular weight: 138.16 g/mol ), several mass spectrometry techniques would be employed for a thorough analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be essential for confirming the elemental composition of this compound. This technique provides a highly accurate mass measurement, allowing for the determination of the exact molecular formula.

Expected Data for this compound:

Calculated Monoisotopic Mass: 138.0681 u

Expected Observation: An ion corresponding to this mass (e.g., [M+H]⁺ at m/z 139.0754) would confirm the elemental formula C₈H₁₀O₂.

Currently, specific HRMS data for this compound has not been reported in the reviewed literature.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation, providing a characteristic "fingerprint" for the molecule. While specific EI-MS data for this compound is not available, the fragmentation pattern can be predicted based on the behavior of other furan aldehydes. For instance, the EI-MS spectrum of the related compound 3-Acetyl-2,5-dimethyl furan, an isomer with the same molecular formula, is available in the NIST Mass Spectrometry Data Center. nist.gov The fragmentation of aldehydes often involves the loss of a hydrogen atom (M-1) or the formyl group (M-29).

Predicted Key Fragments for this compound:

Fragment Description Predicted m/z
Molecular Ion [M]⁺ 138
Loss of Hydrogen [M-H]⁺ 137
Loss of Ethyl group [M-C₂H₅]⁺ 109
Loss of Formyl group [M-CHO]⁺ 109

This table represents predicted fragmentation patterns. Actual experimental data is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺), with minimal fragmentation. This is particularly useful for confirming the molecular weight of the parent compound. Although ESI-MS is a common technique, specific data for this compound is not documented in available literature. For related compounds like 5-methylfuran-2-carbaldehyde, predicted LC-MS/MS data is available, suggesting that ESI would be a suitable analysis method. foodb.ca

Electronic Spectroscopy for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated π-systems. The furan ring, conjugated with the aldehyde group in this compound, is expected to produce characteristic absorption bands in the UV region. Studies on similar substituted furan-2-carboxaldehydes show that they display characteristic colors and absorption maxima in the visible range, typically between 400-470 nm, depending on the specific substituents and their electronic effects. nih.gov Research on 2-acetyl-5-methylfuran, another related derivative, also details the use of UV-Vis spectroscopy to analyze its electronic transitions. researchgate.net However, the specific absorption maximum (λmax) for this compound has not been experimentally reported.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and conformation. This technique would be invaluable for unambiguously determining the solid-state structure of this compound. Despite its utility, there are no published crystal structures for this specific compound in the Cambridge Structural Database (CSD) or other crystallographic databases. While crystal structure data is available for the parent compound, furfural (B47365), it cannot be used to infer the precise structural details of its ethyl and methyl substituted derivative. nih.gov

Computational Chemistry and Theoretical Modeling of 4 Ethyl 5 Methylfuran 2 Carbaldehyde

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of a molecule's characteristics. For a compound like 4-Ethyl-5-methylfuran-2-carbaldehyde, such studies would be invaluable in understanding its fundamental chemical nature.

Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization

No specific Density Functional Theory (DFT) studies detailing the electronic structure and geometry optimization of this compound have been found. Such a study would typically involve using a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to determine the most stable three-dimensional arrangement of the atoms and to calculate various electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and its electronic excitation properties.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack, has not been published.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Specific Natural Bond Orbital (NBO) analysis, which would provide detailed insights into electron delocalization, hyperconjugative interactions, and the hybridization of orbitals in this compound, is not present in the current body of scientific literature.

Prediction of Vibrational Spectra and Comparison with Experimental Data

While experimental spectral data for similar compounds may exist, a theoretical prediction of the vibrational spectra (infrared and Raman) for this compound, and its comparison with experimental data, has not been documented. This type of analysis is essential for the structural elucidation and characterization of a compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can offer insights into the behavior of molecules over time, including their conformational changes and interactions in various environments. At present, there are no published MD simulation studies specifically investigating the dynamics of this compound.

Conformational Analysis and Stability Studies

Rotation around the bond between the furan (B31954) ring and the formyl group gives rise to two main planar conformers: O-trans (or anti) and O-cis (or syn). In the O-trans conformer, the carbonyl oxygen of the aldehyde points away from the furan ring's oxygen atom, while in the O-cis conformer, it points towards it. For many substituted furfurals, the O-trans conformer is generally found to be more stable due to reduced steric hindrance and favorable electrostatic interactions.

The ethyl group's orientation also contributes to the molecule's stability. The rotation of the methyl group of the ethyl substituent relative to the furan ring can lead to various staggered and eclipsed conformations. The most stable conformation would be the one that minimizes steric clashes between the ethyl group and the adjacent methyl and formyl groups.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are essential for quantifying the relative energies of these conformers. Such studies would reveal the global minimum energy structure and the energy barriers to rotation between different conformations. While specific data for this compound is not available, studies on similar molecules like 5-methylfurfural (B50972) indicate that the energy difference between conformers is typically in the range of a few kcal/mol.

Table 1: Postulated Conformational Data for this compound (Note: This table is illustrative, based on typical values for similar furanic aldehydes, as specific data for the target compound is not available in the searched literature.)

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Rotational Constants (GHz)
O-trans, Staggered Ethyl0.00 (Assumed Global Minimum)~2.5 - 3.5A: ~1.5, B: ~0.8, C: ~0.6
O-cis, Staggered Ethyl~1.0 - 2.5~3.0 - 4.0A: ~1.6, B: ~0.7, C: ~0.6
O-trans, Eclipsed Ethyl> 3.0VariableVariable

Kinetic and Mechanistic Studies through Computational Approaches

Computational methods are powerful tools for investigating the reaction kinetics and mechanisms of furanic compounds, which are crucial for understanding their thermal decomposition, oxidation, and role in various chemical processes.

Reaction Pathway Elucidation and Transition State Analysis

For this compound, several reaction pathways can be computationally explored. These include unimolecular decomposition, H-abstraction, and H-addition reactions, which are often the initial steps in combustion and pyrolysis.

Unimolecular Decomposition: This involves the breaking of bonds within the molecule. Key pathways would include the cleavage of the C-C bond of the ethyl group, the C-H bond of the formyl group, and the bonds within the furan ring. Transition state theory, combined with computational methods, allows for the identification of the transition state structures connecting the reactant to its products. The geometry and vibrational frequencies of these transition states are critical for calculating reaction rates.

H-Abstraction: In this process, a hydrogen atom is removed by a radical species (e.g., H, OH, CH3). The likely sites for H-abstraction in this compound are the formyl hydrogen, the hydrogens on the ethyl group (both α and β to the ring), and the hydrogen on the furan ring. Computational analysis can determine the activation energy for abstraction from each site, revealing the most favorable pathway. For instance, studies on similar molecules have shown that H-abstraction from the methyl group in the side chain can have a relatively low energy barrier.

H-Addition: The addition of a hydrogen atom to the furan ring can also initiate subsequent reactions. The most likely addition sites are the carbon atoms of the furan ring. These reactions lead to the formation of radical intermediates that can undergo further transformations, such as ring-opening.

Energy Barrier Calculations for Bond Dissociation and Abstraction Reactions

The energy barriers (activation energies) are crucial for determining the rate and feasibility of different reaction channels. These are calculated as the energy difference between the transition state and the reactants.

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific bond homolytically. Computational methods can provide accurate BDEs for all the bonds in this compound. The weakest bond is typically the one that will break first during thermal decomposition. For related furanic compounds, the C-H bonds on the alkyl side chains are often among the weaker bonds.

Activation Energies for Abstraction: As mentioned, computational studies can quantify the energy barriers for H-abstraction by various radicals. These barriers are influenced by the bond strength of the C-H bond being broken and the stability of the resulting radical. Theoretical studies on 2-ethyl-5-methylfuran (B167692) have shown that H-abstraction from the methyl group by a methyl radical has an energy barrier of around 9.2 kcal/mol, while abstraction from the furan ring has a higher barrier of approximately 19.3 kcal/mol. These values provide a reasonable estimate for the analogous reactions in this compound.

Table 2: Postulated Energy Barriers for Reactions of this compound (Note: This table is illustrative, based on data from structurally similar compounds like 2-ethyl-5-methylfuran, as specific data for the target compound is not available in the searched literature.)

Reaction TypeReactionPostulated Energy Barrier (kcal/mol)Reference Compound
H-AbstractionAbstraction from ethyl group by CH3 radical~9-122-ethyl-5-methylfuran
H-AbstractionAbstraction from furan ring by CH3 radical~18-202-ethyl-5-methylfuran
H-AdditionH addition to furan ring C2 position~2-42-ethyl-5-methylfuran
Unimolecular DecompositionC-C bond cleavage of ethyl group~70-80General substituted furans

Reactivity and Reaction Chemistry of 4 Ethyl 5 Methylfuran 2 Carbaldehyde and Furan 2 Carbaldehyde Systems

Oxidation Reactions of Furan-2-carbaldehyde Moieties

The aldehyde functional group and the furan (B31954) ring in furan-2-carbaldehyde and its derivatives are susceptible to oxidation. The reaction conditions can be tuned to favor the oxidation of either the aldehyde or the furan ring, leading to different products. For instance, furfural (B47365) can be oxidized to produce furoic acid. wikipedia.org In the case of 4-Ethyl-5-methylfuran-2-carbaldehyde, the presence of alkyl substituents on the furan ring influences its reactivity.

Selective Oxidative Esterification

Selective oxidative esterification is a crucial reaction for converting furan aldehydes into valuable esters, which serve as monomers for bio-based polymers. researchgate.netmdpi.com This reaction typically involves an oxidant and an alcohol, often in the presence of a catalyst. Gold nanoparticles supported on basic metal oxides, such as MgO, have proven to be highly effective for the base-free oxidative esterification of furfural to methyl furoate. mdpi.com These catalysts can achieve high yields (up to 95%) and selectivity under mild conditions. mdpi.com The reaction proceeds with high efficiency for various alcohols, leading to esters with up to five carbon atoms. mdpi.com

The proposed mechanism on Au/MgO catalysts suggests that the basic sites of the support are crucial for achieving high selectivity towards the ester. This process avoids the formation of acetal (B89532) by-products. mdpi.com For this compound, a similar catalytic system would be expected to yield the corresponding methyl 4-ethyl-5-methylfuroate. The electron-donating nature of the ethyl and methyl groups at the C4 and C5 positions would likely enhance the electron density of the furan ring, although the primary reaction site for this transformation is the aldehyde group.

Recent advancements in this area have focused on the oxidative esterification of 5-hydroxymethylfurfural (B1680220) (HMF) to furan-2,5-dimethylcarboxylate (FDMC), a key monomer for polyethylene (B3416737) furanoate (PEF), a bio-based alternative to PET. researchgate.netrsc.org

Photooxygenation Mechanisms leading to Dicarbonyl Compounds

Photooxygenation of furans, including furan-2-carbaldehyde derivatives, is a well-established method for generating a variety of oxygenated compounds. This reaction typically proceeds via a [4+2] cycloaddition of singlet oxygen (¹O₂) with the furan ring, which acts as a 1,3-diene, to form an unstable endoperoxide intermediate. researchgate.netscispace.com The fate of this endoperoxide is highly dependent on the substituents present on the furan ring and the reaction conditions, such as the solvent. scispace.com

The breakdown of the endoperoxide can lead to various products, including dicarbonyl compounds. For example, the photooxygenation of furfural followed by subsequent reactions can yield hydroxyfuranones. researchgate.net A theoretical study on the photooxidation of 2-butenedial suggests that its isomerization can lead to furan-2-ol, which can then react with singlet oxygen in a [π4 + π2] cycloaddition to form an endoperoxide. The subsequent cleavage of the O-O bond in this intermediate can lead to the formation of maleic anhydride (B1165640), a dicarbonyl compound. nih.gov

In the case of this compound, photooxygenation would lead to a substituted endoperoxide. The rearrangement of this intermediate would be influenced by the ethyl and methyl groups. These alkyl groups, being electron-donating, could affect the stability and subsequent reaction pathways of the endoperoxide, potentially leading to substituted dicarbonyl compounds.

Nucleophilic Addition Reactions at the Aldehyde Carbon

The aldehyde group in furan-2-carbaldehydes is electrophilic and readily undergoes nucleophilic addition reactions. pearson.com This is a fundamental reaction type for aldehydes and a key step in many synthetic transformations. A variety of nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol or undergo further reactions.

For instance, the reaction of furan-2-carbonyl isothiocyanate with various nitrogen nucleophiles demonstrates the reactivity of the carbonyl group. These reactions proceed via addition-cyclization pathways to form a range of heterocyclic compounds, including triazines, pyrimidines, and thiadiazoles. researchgate.net While this example involves a derivative, the initial step relies on the susceptibility of the carbonyl carbon to nucleophilic attack.

In this compound, the aldehyde group remains the primary site for nucleophilic attack. The electronic effects of the alkyl groups on the furan ring are less likely to significantly hinder this reaction compared to their steric influence, which might slightly modulate the reaction rate depending on the size of the nucleophile.

Electrophilic Substitution on the Furan Ring

Furan is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comnumberanalytics.com The oxygen atom in the furan ring donates electron density to the ring, making it highly susceptible to attack by electrophiles. numberanalytics.com

Substitution preferentially occurs at the C2 (or α) position because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed by attack at the C3 (or β) position. pearson.comchemicalbook.com Attack at the C2 position allows for the delocalization of the positive charge over three atoms, including the oxygen, resulting in three resonance structures. In contrast, attack at the C3 position results in only two resonance structures, leading to a less stable intermediate. chemicalbook.com

In this compound, the C2 position is occupied by the carbaldehyde group. The C5 position is occupied by a methyl group. The aldehyde group is an electron-withdrawing group and deactivates the ring towards electrophilic substitution. Conversely, the ethyl group at C4 and the methyl group at C5 are electron-donating and activate the ring. The directing effects of these substituents must be considered. The strongest activating group will typically direct the substitution. In this case, the C3 position is the most likely site for electrophilic attack, being adjacent to the activating ethyl group and not sterically hindered by the aldehyde group.

Derivatization Reactions for Novel Compound Synthesis

The reactivity of the aldehyde group in furan-2-carbaldehydes makes them excellent starting materials for the synthesis of a wide range of derivatives, many of which have applications in materials science and medicinal chemistry.

Formation of Schiff Bases and Imines

One of the most common derivatization reactions of aldehydes is the condensation with primary amines to form Schiff bases, which contain a C=N double bond (azomethine group). acgpubs.organveshanaindia.com This reaction is typically reversible and can be catalyzed by either acid or base. anveshanaindia.com The formation of a Schiff base proceeds through the nucleophilic addition of the amine to the carbonyl carbon to form a carbinolamine intermediate, which then dehydrates to yield the imine. anveshanaindia.com

Furan-2-carbaldehyde and its derivatives are frequently used to synthesize Schiff bases. acgpubs.orgsemanticscholar.org For example, various substituted furan-2-carboxaldehydes have been reacted with 4-nitrobenzene-1,2-diamine to produce furan-based Schiff bases, some of which exhibit significant antimicrobial activity. acgpubs.org The reaction conditions can be as simple as refluxing the aldehyde and amine in a solvent like methanol. acgpubs.org

For this compound, condensation with a primary amine would yield the corresponding Schiff base. The reaction would proceed similarly to that of other furan-2-carbaldehydes, with the ethyl and methyl groups on the furan ring remaining intact. These Schiff bases can be valuable ligands in coordination chemistry or serve as intermediates for the synthesis of more complex molecules. semanticscholar.orgijsra.net

Condensation Reactions with Nitrogen-Containing Heterocycles (e.g., Quinazolinones, Pyridines)

The aldehyde functional group at the C2 position of the furan ring in this compound and related furan-2-carbaldehyde systems is a reactive center for various condensation reactions. These reactions, often of the Knoevenagel or Claisen-Schmidt type, are fundamental for the formation of new carbon-carbon double bonds and the synthesis of a wide array of more complex heterocyclic structures. The reactivity of the aldehyde is influenced by the electron-donating or electron-withdrawing nature of the substituents on the furan ring.

The condensation of substituted furan-2-carboxaldehydes with compounds containing an active methylene (B1212753) group, particularly those that are part of a heterocyclic system, is a well-established method for synthesizing conjugated molecules. While direct examples with this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous 5-substituted furfurals.

For instance, the Knoevenagel condensation of 5-substituted furan-2-carboxaldehydes with creatinine (B1669602), a nitrogen-containing heterocycle with an active methylene group, has been reported to proceed in the presence of acetic anhydride, acetic acid, and a catalytic amount of piperidine (B6355638). sphinxsai.com This reaction yields furfurylidene creatinine derivatives. sphinxsai.com The reaction mechanism involves the deprotonation of the active methylene group of the heterocycle to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furfural derivative. Subsequent dehydration leads to the formation of a new C=C double bond.

A similar reactivity is expected with other nitrogen-containing heterocycles possessing active methylene groups, such as certain quinazolinone derivatives. For example, 2-methyl-4(3H)-quinazolinone and its derivatives possess an active methyl group that can be condensed with aromatic aldehydes. The reaction of this compound with such a quinazolinone, typically catalyzed by a base like piperidine or pyridine (B92270) in a solvent like ethanol (B145695) or acetic acid, would be expected to yield a styryl-type derivative.

Condensation reactions with pyridinium (B92312) salts are also plausible. Specifically, pyridinium ylides, generated by the deprotonation of N-alkyl pyridinium salts, can react with aldehydes. The reaction of this compound with a pyridinium ylide would likely proceed via a Wittig-type or related mechanism to afford a furan-substituted vinylpyridinium salt.

The general conditions for these condensation reactions often involve heating the reactants in the presence of a basic catalyst. The choice of solvent and catalyst can influence the reaction rate and yield.

Table 1: Examples of Condensation Reactions with Substituted Furan-2-Carboxaldehydes and Heterocyclic Compounds

Furan-2-Carboxaldehyde DerivativeHeterocyclic ReactantCatalyst/ConditionsProduct TypeReference
5-Substituted FurfuralsCreatinineAcetic Anhydride, Acetic Acid, Piperidine, RefluxFurfurylidene Creatinines sphinxsai.com
5-Aryl-furan-2-carboxaldehydes3-Methyl-1,3-benzothiazolium IodidePyridine, Methanol, Reflux2-[(E)-2-(5-Aryl-2-furyl)vinyl]-3-methyl-1,3-benzothiazolium Iodides rsc.org
Substituted Furan-2-carboxaldehydesHippuric AcidPotassium Acetate, Acetic Anhydride(4E)-4-Furfurylidene-2-phenyl-1,3-oxazol-5(4H)-ones nih.gov

Esterification Reactions

Esterification involving this compound is not a direct reaction of the aldehyde functionality. Instead, it is a two-step process that first requires the oxidation of the aldehyde group to a carboxylic acid, yielding 4-ethyl-5-methyl-2-furoic acid. This furoic acid derivative can then be esterified with an alcohol to produce the corresponding ester.

Step 1: Oxidation of the Aldehyde

The selective oxidation of the aldehyde group in the presence of the furan ring and alkyl substituents is a critical step. The furan ring is susceptible to oxidation and ring-opening under harsh conditions. acs.org However, several methods are available for the chemoselective oxidation of furfural derivatives to furoic acids.

For example, the oxidation of 5-hydroxymethylfurfural (HMF), a structurally related compound, to 5-hydroxymethyl-2-furancarboxylic acid has been achieved with high selectivity using whole-cell biocatalysts. mdpi.com Chemical methods are also prevalent. The oxidation of HMF and furfural to their corresponding carboxylic acids can be performed using catalysts in an aqueous medium. For instance, the conversion of furfural to furoic acid can occur via a Cannizzaro-type reaction under basic conditions, although this disproportionation also produces furfuryl alcohol. osti.govnih.gov More controlled oxidation can be achieved using specific oxidizing agents. For example, the oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarbaldehyde (B19676) has been demonstrated using sodium nitrite (B80452) in phosphoric acid, indicating the feasibility of selective oxidation of functional groups on the furan ring. researchgate.net A patent describes the oxidation of methyl 5-methylfuran-2-carboxylate to 5-(methoxycarbonyl)furan-2-carboxylic acid, which is a very close analog and demonstrates that the alkyl group at the 5-position can be retained during oxidation of another group on the ring. acs.org

Step 2: Esterification of the Furoic Acid

Once 4-ethyl-5-methyl-2-furoic acid is obtained, it can be converted to its corresponding esters via several standard esterification methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. fayoum.edu.egmdpi.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. fayoum.edu.eg

Alternatively, the furoic acid can be converted to a more reactive acyl halide (e.g., furoyl chloride) or anhydride, which then readily reacts with an alcohol to form the ester. Other methods include using coupling reagents to facilitate the reaction between the carboxylic acid and the alcohol. researchgate.net A patent describes a method for preparing ethyl 5-methyl-2-furoate by reacting a furan-containing precursor with ethanol in the presence of a catalyst and a base. acs.org

Table 2: General Two-Step Process for Esterification of this compound

StepReaction TypeReactantsTypical Reagents/ConditionsProduct
1OxidationThis compoundBiocatalyst or selective chemical oxidant (e.g., based on Ru, Pt, Au catalysts)4-Ethyl-5-methyl-2-furoic acid
2Esterification4-Ethyl-5-methyl-2-furoic acid, Alcohol (R-OH)Acid catalyst (e.g., H₂SO₄), heat; or conversion to acyl chloride then alcohol4-Ethyl-5-methyl-2-furoate (Ester)

Ring-Opening and Rearrangement Reactions of Furan Derivatives

The furan ring, despite its aromatic character, is susceptible to ring-opening and rearrangement reactions under certain conditions, particularly in the presence of acids or oxidizing agents. acs.orgtacr.cz The substituents on the furan ring, such as the ethyl and methyl groups in this compound, can influence the stability of the ring and the propensity for these reactions to occur.

Ring-Opening Reactions

Acid-catalyzed ring-opening is a characteristic reaction of furans. In the presence of strong mineral acids and water, the furan ring can be hydrolyzed to a 1,4-dicarbonyl compound. For this compound, this would involve protonation of the furan ring, followed by nucleophilic attack of water. The likely product of such a reaction would be a substituted 1,4-dicarbonyl compound. The mechanism for the acid-catalyzed ring-opening of furan itself has been investigated and is believed to proceed through the formation of a protonated furan, which is the rate-limiting step, followed by nucleophilic attack by water and subsequent ring cleavage to yield 4-hydroxy-2-butenal. The conditions required for ring-opening, such as acid concentration and temperature, can be controlled to either promote or avoid this side reaction during other transformations.

Oxidative ring-opening can also occur. Treatment of furans with oxidizing agents like peracids can lead to the formation of unsaturated dicarbonyl compounds. acs.org

Rearrangement Reactions

Substituted furans can undergo various rearrangement reactions to form other heterocyclic or acyclic structures. The specific type of rearrangement often depends on the substituents present and the reaction conditions.

Achmatowicz Reaction: A well-known rearrangement of furyl alcohols, which are readily prepared from furfurals. While not a direct rearrangement of the aldehyde, it highlights the synthetic utility of the furan ring as a latent dicarbonyl species. The Achmatowicz reaction involves the oxidation of a furyl alcohol to a dihydropyranone. tacr.cz

Pummerer-type Rearrangement: A method for the synthesis of tetrasubstituted furans has been developed involving a Pummerer-type rearrangement of an oxidized dihydrothiophene intermediate. nih.gov This showcases a more complex rearrangement pathway leading to a furan structure.

Other Rearrangements: Various other rearrangements of substituted furans have been reported, often initiated by the addition of an organometallic reagent followed by an oxidative rearrangement, leading to a different substitution pattern on the furan ring. tacr.cz There are also reports of rearrangements of acetylenic ketones that lead to the formation of tetrasubstituted furans. rsc.org

For this compound, the specific rearrangement pathways would be highly dependent on the reagents and conditions employed. The presence of the aldehyde group provides a handle for initial transformations that could then be followed by a rearrangement of the furan ring system.

Investigation of Reaction Kinetics and Mechanisms

The study of reaction kinetics and mechanisms provides a deeper understanding of the reactivity of this compound and related furan systems. This knowledge is crucial for optimizing reaction conditions and predicting product outcomes.

Condensation Reaction Mechanisms

The mechanism of condensation reactions, such as the Knoevenagel condensation, is well-understood. For the reaction of a furfural derivative with an active methylene compound in the presence of a basic catalyst, the mechanism generally involves the following steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound, creating a nucleophilic carbanion (enolate).

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the furan-2-carbaldehyde.

Protonation: The resulting alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form an aldol-type addition product.

Dehydration: The aldol (B89426) adduct is then dehydrated to form the final α,β-unsaturated product, which is a conjugated system. This step is often favored by the formation of a stable, extended conjugated system.

Esterification Reaction Mechanism

The Fischer esterification of the corresponding 4-ethyl-5-methyl-2-furoic acid with an alcohol in the presence of an acid catalyst proceeds through a series of equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. mdpi.com

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. mdpi.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). mdpi.com

Elimination of Water: The tetrahedral intermediate eliminates a molecule of water. mdpi.com

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and form the final ester product. mdpi.com

Ring-Opening Mechanism

The mechanism of acid-catalyzed furan ring-opening has been studied theoretically. It begins with the diffusion of a proton to the furan ring, with protonation at the Cα position being energetically favored over the Cβ position. This is the rate-limiting step. The resulting protonated furan is then attacked by a water molecule, leading to a dihydrofuranol intermediate. Subsequent protonation of the ring oxygen initiates the cleavage of the C-O bond, leading to the ring-opened 1,4-dicarbonyl structure. The kinetics of this process are highly dependent on the pH of the medium.

Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Chemistry

Precursors for Complex Heterocyclic Systems

The furan-2-carbaldehyde scaffold is a valuable precursor for synthesizing more complex heterocyclic structures. The aldehyde functional group serves as a reactive center for various condensation and cyclization reactions.

One prominent example is the Erlenmeyer-Plöchl reaction, where furan-2-carboxaldehydes react with hippuric acid in the presence of acetic anhydride (B1165640) to yield 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones. researchgate.net These oxazolones are important intermediates for the synthesis of α,β-unsaturated α-amino acids and other novel heterocyclic compounds. researchgate.net

Furthermore, substituted furan-2-carbaldehydes are employed in the synthesis of other fused and linked heterocyclic systems. For instance, 5-arylfuran-2-carbaldehydes, which can be synthesized from furfural (B47365) via reaction with diazonium salts, are key intermediates. pensoft.net These can then be converted into a variety of derivatives, including morpholine (B109124) amides and thioamides, expanding the library of accessible heterocyclic molecules. pensoft.net The furan (B31954) ring itself can act as a diene in Diels-Alder reactions, providing a route to complex, bridged oxygen-containing ring systems. nih.gov

The table below summarizes examples of heterocyclic systems synthesized from furan-2-carbaldehyde derivatives.

Starting Furan DerivativeReagentsResulting Heterocyclic System
Substituted Furan-2-carboxaldehydeHippuric Acid, Acetic Anhydride4-Heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-one researchgate.net
5-Arylfuran-2-carbaldehydeMorpholine, Sulfur (Willgerodt-Kindler)4-[(5-Aryl-2-furyl)carbonothioyl]morpholine pensoft.net
FuranDodecylmagnesium Bromide, n-BuLi, Pent-4-enal2,5-Disubstituted Furan nih.gov

Role in the Synthesis of Functionalized Organic Molecules

Furan-2-carbaldehydes are instrumental in the synthesis of a wide range of functionalized organic molecules. The aldehyde can undergo numerous transformations, including oxidation, reduction, and addition reactions, to introduce new functional groups.

For example, furan-2-carbaldehyde can be converted to (E)-3-(furan-2-yl) acrylohydrazide through a three-step sequence involving a Wittig reaction with ethyl chloroacetate, followed by reaction with hydrazine (B178648) monohydrate. peerj.com This hydrazide can then be condensed with various aldehydes and ketones to produce a library of N-acylhydrazone derivatives, which are of interest for their conformational properties and potential applications in diverse scientific fields. peerj.com

The aldehyde group is also a key handle for creating amphiphilic molecules, or surfactants, from biobased sources. nih.gov Grignard reactions with long-chain alkyl magnesium bromides can convert the aldehyde of furfural into a secondary alcohol, introducing a non-polar alkyl chain. Subsequent chemical modifications, such as hydrogenation of the furan ring and sulfation of the alcohol, lead to the formation of anionic surfactants. nih.gov

Utilization in Cascade and Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govrsc.org Furan-2-carbaldehydes and their derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF), are excellent substrates for MCRs due to the reactivity of the aldehyde group. rsc.org

A notable example is the Biginelli reaction, a three-component reaction between an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. The use of HMF in this reaction provides a direct route to functionalized dihydropyrimidinones that carry a useful hydroxymethyl group, a feature not possible with simpler aldehydes like furfural. rsc.org Such reactions demonstrate the potential to rapidly build molecular complexity from simple, often renewable, starting materials. rsc.org

Cascade reactions, which involve two or more sequential transformations where the product of one reaction is the substrate for the next, also feature furan-based aldehydes. The synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one from 2-methylfuran (B129897) can be achieved via a hydrolysis/condensation cascade, showcasing how furan derivatives can be elaborated into more complex structures in a single pot. researchgate.net

The table below highlights the utility of furan aldehydes in multicomponent reactions.

Multicomponent ReactionFuran AldehydeOther ComponentsProduct Class
Biginelli Reaction5-Hydroxymethylfurfural (HMF)Ethyl Acetoacetate, Urea/ThioureaDihydropyrimidinones rsc.org
Hantzsch-type ReactionAcetaldehyde Diethyl Acetal (B89532)2-Nitroacetophenone, β-Dicarbonyl Compound, Ammonium Acetate5-Nitro-1,4-dihydropyridines mdpi.com
General 4-Component ReactionBenzaldehyde (model)Malononitrile, Hydrazine Hydrate, Ethyl AcetoacetateDihydropyrano[2,3-c]pyrazoles nih.gov

Development of Novel Synthetic Routes Utilizing Furan-2-carbaldehyde Scaffolds

Ongoing research continues to expand the synthetic utility of the furan-2-carbaldehyde scaffold. Efforts are focused on developing novel, efficient, and sustainable methods to produce both the furan platform chemicals themselves and their downstream derivatives. mdpi.comresearchgate.net

Furfural and its derivatives like 5-methylfurfural (B50972) are key platform molecules obtainable from the dehydration of carbohydrates. mdpi.comwikipedia.org Novel synthetic routes focus on improving the yield and selectivity of these initial conversions. For instance, protocols for the quantitative synthesis of deuterated furan-2-carbaldehyde have been optimized using adapted Vilsmeier conditions, which is important for mechanistic studies and isotope labeling. mdpi.com

Furthermore, new methodologies are being developed to functionalize the furan ring itself. Lewis-acid catalyzed bicyclization of cyclopropane (B1198618) carbaldehydes with quinone derivatives represents a step-efficient, diastereoselective route to complex fused oxygen tricycles, such as tetrahydrofurobenzofuran systems. acs.org While not starting directly from a furan, this work highlights innovative strategies for constructing furan-containing scaffolds that are valuable for further elaboration. acs.org The development of solid acid catalysts, such as zeolites and ion-exchange resins, for reactions involving furan derivatives is another area of active research, aiming to replace traditional mineral acids with more recyclable and environmentally benign alternatives. researchgate.net

Future Research Directions and Unexplored Avenues for 4 Ethyl 5 Methylfuran 2 Carbaldehyde Research

Development of Highly Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Ethyl-5-methylfuran-2-carbaldehyde should prioritize efficiency and sustainability, moving away from classical methods that often involve harsh conditions and generate significant waste. chemistryviews.org Research in this area could focus on developing novel catalytic systems and utilizing renewable feedstocks.

Key research avenues include:

Biomass-Derived Precursors: A significant frontier in green chemistry is the use of lignocellulosic biomass to produce valuable chemical intermediates. rsc.org Furan (B31954) compounds, in particular, are accessible through the acid-catalyzed dehydration of C5 and C6 sugars. researchgate.nettaylorfrancis.com Future work could investigate multi-step catalytic pathways that convert biomass-derived platforms, such as furfural (B47365) or 5-hydroxymethylfurfural (B1680220) (HMF), into the target molecule through sequential alkylation, formylation, and reduction/oxidation steps. acs.org

One-Pot and Cascade Reactions: Designing one-pot syntheses that combine multiple reaction steps into a single, streamlined process would significantly improve efficiency. For instance, developing a catalyst that facilitates a domino radical addition/oxidation sequence could enable the construction of the polysubstituted furan core from simple, inexpensive starting materials. chemistryviews.org Another approach could involve a multicomponent convergent synthesis, where catalytic phosphine-mediated reactions assemble the furan from terminal olefins and acyl chlorides. nih.gov

Heterogeneous Catalysis: The development of robust, recyclable heterogeneous catalysts is crucial for sustainable chemical production. rsc.org Research could explore novel catalysts, such as vanadium-based components supported on nitrogen-doped biomass carbon, which have shown promise in the degradation and transformation of furans. envirotecmagazine.com Such catalysts could offer high selectivity and activity under milder reaction conditions, reducing energy consumption and simplifying product purification.

Table 1: Potential Sustainable Synthetic Strategies for this compound

Synthetic Strategy Potential Precursors Key Advantages Research Focus
Biomass Conversion Cellulose (B213188), Hemicellulose, Fructose (B13574) Utilizes renewable feedstocks, potential for "green" solvents. rsc.orgacs.org Development of selective multi-step catalytic conversions. taylorfrancis.com
Cascade Reactions Styrenes, α-chloro-alkyl ketones High atom economy, reduced purification steps. chemistryviews.org Design of photocatalysts or organocatalysts to mediate the cascade.
Multicomponent Synthesis Activated olefins, Acyl chlorides Convergent approach, rapid assembly of molecular complexity. nih.gov Optimization of catalytic cycles (e.g., silane-driven Wittig).

Exploration of Novel Reactivity Patterns and Selectivity

The unique arrangement of an aldehyde, an ethyl group, and a methyl group on the furan ring of this compound suggests a rich and complex reactivity profile. Future research should aim to explore and control the chemo- and regioselectivity of its transformations.

Potential areas of investigation include:

Selective Functionalization: The furan ring and its substituents offer multiple sites for chemical modification. Research could focus on developing highly selective reactions, such as catalyst-controlled C-H functionalization, to modify the ethyl or methyl groups without affecting the aldehyde or the furan ring. nih.gov Conversely, methods for the selective transformation of the aldehyde, such as its conversion to an oxime, hydrazone, or through Wittig-type reactions, while preserving the integrity of the substituted furan ring, are of significant interest.

Cycloaddition Reactions: Furans are known to participate as dienes in Diels-Alder reactions, providing access to complex bridged-ring structures. rsc.org The substitution pattern on this compound will influence its reactivity and stereoselectivity. scispace.com Computational and experimental studies could explore its participation in [4+2] cycloadditions with various dienophiles, potentially leading to novel molecular scaffolds. The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, could also be investigated to synthesize corresponding oxetanes. scispace.com

Ring-Opening and Rearrangement Cascades: Under specific catalytic conditions, the furan ring can undergo ring-opening and subsequent cycloisomerization reactions. acs.orgnih.gov Investigating the behavior of this compound under Lewis or Brønsted acid catalysis could uncover pathways to novel carbocyclic or alternative heterocyclic systems, such as substituted dihydrofurans or cyclopentanols. acs.orgthieme-connect.com

Advanced Spectroscopic Characterization Techniques for Complex Reaction Mixtures

To fully understand and optimize the synthesis and subsequent reactions of this compound, advanced analytical techniques are required to characterize complex reaction mixtures, identify transient intermediates, and quantify products and byproducts accurately.

Future research would benefit from the application of:

Multidimensional NMR Spectroscopy: While standard 1D NMR is essential, complex reaction outcomes often result in crowded spectra with overlapping signals. nih.gov Advanced multidimensional NMR techniques, such as COSY, HSQC, and HMBC, are needed to unambiguously establish the structure of new products. numberanalytics.com For real-time analysis, fast 2D NMR methods like ultrafast 2D NMR can provide structural information on reacting systems in seconds, making them ideal for monitoring reaction kinetics and detecting short-lived intermediates. nih.gov

Hyphenated Mass Spectrometry: The coupling of separation techniques with mass spectrometry provides unparalleled sensitivity and specificity for mixture analysis. longdom.org Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can separate the components of a reaction mixture before detection, allowing for precise identification and quantification. slideshare.netox.ac.uk Tandem Mass Spectrometry (MS/MS) can further provide structural information by fragmenting selected ions, which is invaluable for identifying unknown byproducts or intermediates. numberanalytics.com

In-situ Reaction Monitoring: To gain deep mechanistic insight, it is crucial to observe reactions as they happen. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, allow for the continuous monitoring of reactant consumption and product formation without sampling. spectroscopyonline.comfu-berlin.defau.eu This real-time data is essential for optimizing reaction conditions, understanding kinetic profiles, and identifying transient species that would be missed by traditional offline analysis. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Future this compound Research

Technique Application Information Gained
Ultrafast 2D NMR Real-time reaction monitoring, complex mixture analysis. nih.gov Structural connectivity, identification of intermediates, kinetics. nih.gov
LC-MS/MS Product and byproduct identification and quantification. Molecular weight, fragmentation patterns for structural elucidation. numberanalytics.combccampus.ca
In-situ ATR-FTIR Monitoring functional group changes during a reaction. fu-berlin.de Reaction progress, kinetic data, detection of transient species. spectroscopyonline.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The intersection of chemistry and artificial intelligence (AI) is creating powerful new tools for discovery. For a molecule like this compound, where experimental data is scarce, AI and machine learning (ML) can play a pivotal role in guiding future research.

Prospective applications include:

Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule. arxiv.orgchemcopilot.com By training on vast databases of known chemical reactions, these models can suggest disconnections and precursor molecules that a human chemist might overlook. chemrxiv.orgnih.govmit.edu This approach could be used to design multiple viable pathways to this compound, which can then be evaluated experimentally.

Reaction Outcome and Reactivity Prediction: ML models can be trained to predict the likely products and yields of a chemical reaction. For this compound, a predictive model could assess its reactivity towards a range of reagents, helping researchers to prioritize experiments with the highest probability of success. This is particularly valuable for exploring the chemo- and regioselectivity of reactions at its various functional sites.

De Novo Compound Design: Generative AI models can design novel molecules with specific desired properties. Using this compound as a starting scaffold, these models could generate virtual libraries of derivatives with predicted properties relevant to materials science or medicinal chemistry. This in-silico screening allows for the targeted synthesis of new compounds with a higher likelihood of possessing valuable characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.